molecular formula C12H13NO2 B13842157 4-Anilino-2-methyl-2,3-dihydropyran-6-one CAS No. 79039-99-9

4-Anilino-2-methyl-2,3-dihydropyran-6-one

Cat. No.: B13842157
CAS No.: 79039-99-9
M. Wt: 203.24 g/mol
InChI Key: ZQAVEBPHFYSNMP-UHFFFAOYSA-N
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Description

4-Anilino-2-methyl-2,3-dihydropyran-6-one is a dihydropyranone derivative characterized by a six-membered oxygen-containing heterocycle (pyranone) with a methyl group at position 2 and an anilino (phenylamino) substituent at position 4. Its core structure, 2-methyl-2,3-dihydropyran-6-one, is analogous to parasorbic acid [(S)-2-methyl-2,3-dihydropyran-6-one], a natural compound derived from rowan berries and a precursor to the antimicrobial sorbic acid .

Properties

CAS No.

79039-99-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-anilino-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H13NO2/c1-9-7-11(8-12(14)15-9)13-10-5-3-2-4-6-10/h2-6,8-9,13H,7H2,1H3

InChI Key

ZQAVEBPHFYSNMP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)O1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2-methyl-2,3-dihydropyran-6-one typically involves the reaction of aniline with a suitable precursor that contains the dihydropyranone structure. One common method involves the condensation of aniline with 2-methyl-2,3-dihydropyran-6-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 4-Anilino-2-methyl-2,3-dihydropyran-6-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2-methyl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Anilino-2-methyl-2,3-dihydropyran-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Anilino-2-methyl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The dihydropyranone scaffold is highly modifiable, with substitutions at positions 2, 4, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Dihydropyranone Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Anilino-2-methyl-2,3-dihydropyran-6-one Methyl (C2), Anilino (C4) C₁₂H₁₃NO₂ 203.24* Potential kinase inhibition, drug intermediate (inferred) -
Parasorbic acid Methyl (C2) C₆H₈O₂ 126.14 Natural precursor to sorbic acid (antimicrobial)
4-Methoxy-2-methyl-2,3-dihydropyran-6-one Methyl (C2), Methoxy (C4) C₇H₁₀O₃ 142.15 Industrial applications (safety data available)
4-Styryl-2-methyl-2,3-dihydropyran-6-one Methyl (C2), Styryl (C4) C₁₄H₁₄O₂ 214.26 Industrial use (complex synthesis)
2-Undecyl-5-hexyl-2,3-dihydropyran-6-one Undecyl (C2), Hexyl (C5) C₂₂H₃₈O₂ 334.54 Surfactant/lipid-mimetic applications

*Calculated based on SMILES (CC1CC=CC(=O)O1) and anilino group addition.

Biological Activity

4-Anilino-2-methyl-2,3-dihydropyran-6-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing upon various research findings and case studies.

Molecular Formula : C12H13N1O2
Molecular Weight : 203.24 g/mol
IUPAC Name : 4-anilino-2-methyl-2,3-dihydropyran-6-one
CAS Number : 79039-99-9

The synthesis of 4-anilino-2-methyl-2,3-dihydropyran-6-one typically involves the reaction of aniline derivatives with appropriate pyranone precursors under controlled conditions. This compound belongs to the class of dihydropyrans, which are known for their significant biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-anilino-2-methyl-2,3-dihydropyran-6-one. It has been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Reference
SW-48034.6
MCF-742.6

The compound exhibits a mechanism of action that may involve the inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer effects, 4-anilino-2-methyl-2,3-dihydropyran-6-one has shown promising antimicrobial properties. It has been tested against various bacterial strains with results indicating significant inhibition comparable to standard antibiotics.

Case Studies

  • Study on Antioxidant Activity : A series of pyran derivatives were synthesized and evaluated for antioxidant properties. The results indicated that compounds similar to 4-anilino-2-methyl-2,3-dihydropyran-6-one demonstrated significant free radical scavenging activity, suggesting potential use in oxidative stress-related conditions .
  • Evaluation in Inflammatory Models : In vivo studies assessed the anti-inflammatory effects of related pyran derivatives in formaldehyde-induced edema models. Results showed that these compounds could significantly reduce inflammation, indicating their potential therapeutic role in inflammatory diseases .

The biological activity of 4-anilino-2-methyl-2,3-dihydropyran-6-one is believed to be mediated through:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer proliferation and inflammatory pathways.
  • Receptor Interaction : Modulating neurotransmitter receptors that could influence pain and inflammatory responses.

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